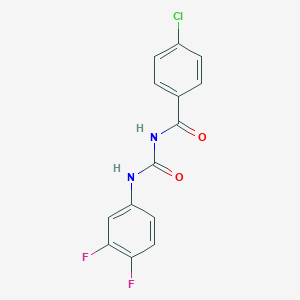![molecular formula C17H13F6NO3 B284257 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284257.png)
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide, also known as TFEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFEPA is a member of the acetamide family and is synthesized using a specific method.
Mécanisme D'action
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide works by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been found to have potential therapeutic applications in cancer treatment, as they can induce apoptosis in cancer cells. 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has been shown to be a potent HDAC inhibitor and can induce apoptosis in cancer cells by increasing the acetylation of histones.
Biochemical and Physiological Effects:
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has been found to have several biochemical and physiological effects. Studies have shown that 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has also been found to have anti-angiogenic properties, which means that it can inhibit the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is that it is a potent HDAC inhibitor and can induce apoptosis in cancer cells. 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has also been found to have anti-inflammatory and anti-angiogenic properties, which make it a promising candidate for cancer treatment. However, one of the limitations of using 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.
Orientations Futures
There are several future directions for research on 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Studies have shown that 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide can inhibit the growth of cancer cells and induce apoptosis, but more research is needed to determine its efficacy in vivo. Another direction is to investigate its potential as an anti-inflammatory agent. 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has been found to inhibit the production of pro-inflammatory cytokines, but more research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Finally, more research is needed to fully understand the mechanisms of action of 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide and its potential applications in other areas of scientific research.
Méthodes De Synthèse
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide is synthesized using a specific method that involves the reaction of 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide with 2-phenoxyethanol and 5-(trifluoromethyl)phenylboronic acid. This reaction is catalyzed by palladium on carbon and occurs in the presence of potassium carbonate. The resulting product is then purified using column chromatography to obtain 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide.
Applications De Recherche Scientifique
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C17H13F6NO3 |
|---|---|
Poids moléculaire |
393.28 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H13F6NO3/c18-16(19,20)11-6-7-14(13(10-11)24-15(25)17(21,22)23)27-9-8-26-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,24,25) |
Clé InChI |
ZTJWVKSUOHWBLZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B284187.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)
![4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B284195.png)





